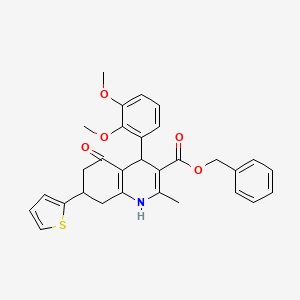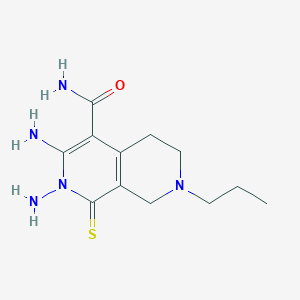![molecular formula C19H18FN3O3S B11077887 (2Z)-N-(2-fluorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11077887.png)
(2Z)-N-(2-fluorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-N-(2-フルオロフェニル)-2-[(4-メトキシフェニル)イミノ]-3-メチル-4-オキソ-1,3-チアザナン-6-カルボキサミドは、チアザナン誘導体類に属する合成有機化合物です。この化合物は、チアザナン環、フルオロフェニル基、メトキシフェニル基を含む独特の構造を特徴としています。その潜在的な生物学的および化学的特性により、科学研究のさまざまな分野で関心を集めています。
2. 製法
合成経路と反応条件: (2Z)-N-(2-フルオロフェニル)-2-[(4-メトキシフェニル)イミノ]-3-メチル-4-オキソ-1,3-チアザナン-6-カルボキサミドの合成には、通常、以下の手順が含まれます。
チアザナン環の形成: チアザナン環は、チオ尿素と適切なアルデヒドまたはケトンなどの適切な出発物質を含む環化反応によって合成されます。
フルオロフェニル基の導入: フルオロフェニル基は、フッ素化芳香族化合物を用いた求核置換反応によって導入されます。
メトキシフェニル基の導入: メトキシフェニル基は、メトキシ化芳香族化合物を用いた同様の求核置換反応によって組み込まれます。
イミノ基の形成: イミノ基は、チアザナン誘導体と適切なアミンとの縮合反応によって形成されます。
工業的製造方法: この化合物の工業的製造には、より高い収率と純度を得るために上記の合成経路の最適化が含まれる場合があります。これには、高度な触媒の使用、制御された反応条件、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
反応の種類:
酸化: この化合物は、特にチアザナン環で酸化反応を起こし、スルホキシドまたはスルホンを形成します。
還元: 還元反応はイミノ基で起こり、アミンに変換されます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: ハロゲン、ニトロ化剤、またはアルキル化剤などの試薬を適切な条件下で使用できます。
主な生成物:
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: 使用した試薬に応じて、さまざまな置換誘導体。
化学:
触媒作用: この化合物は、触媒反応で配位子として使用でき、さまざまな化学的変換の効率と選択性を向上させます。
材料科学: 蛍光や導電性などの特定の特性を与えるために、ポリマーや他の材料に組み込むことができます。
生物学:
酵素阻害: この化合物は、特定の酵素の阻害剤として作用し、生化学的研究に役立ちます。
細胞シグナル伝達: 特定の受容体との潜在的な相互作用により、細胞シグナル伝達経路の研究に使用できます。
医学:
創薬: この化合物のユニークな構造は、特定の疾患や状態を標的にする創薬の候補となります。
診断: 特定の生体分子の存在を検出するために、診断アッセイで使用できます。
産業:
農業: この化合物は、その潜在的な生物活性により、農薬または除草剤として使用できます。
製薬: 製薬中間体または有効成分の合成に使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-(2-fluorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves the following steps:
Formation of the Thiazinane Ring: The thiazinane ring is synthesized through a cyclization reaction involving appropriate starting materials such as thiourea and a suitable aldehyde or ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is incorporated through a similar nucleophilic substitution reaction using a methoxylated aromatic compound.
Formation of the Imino Group: The imino group is formed through a condensation reaction between the thiazinane derivative and an appropriate amine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its potential interaction with specific receptors.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific diseases or conditions.
Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry:
Agriculture: The compound may be used as a pesticide or herbicide due to its potential biological activity.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active ingredients.
作用機序
(2Z)-N-(2-フルオロフェニル)-2-[(4-メトキシフェニル)イミノ]-3-メチル-4-オキソ-1,3-チアザナン-6-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または他のタンパク質が含まれる場合があります。この化合物は、これらの標的の活性を調節し、さまざまな生物学的効果をもたらすことができます。たとえば、活性部位に結合することにより酵素活性を阻害したり、受容体の結合ドメインと相互作用することにより受容体シグナル伝達を変化させることができます。
類似化合物:
- (2Z)-N-(2-クロロフェニル)-2-[(4-メトキシフェニル)イミノ]-3-メチル-4-オキソ-1,3-チアザナン-6-カルボキサミド
- (2Z)-N-(2-ブロモフェニル)-2-[(4-メトキシフェニル)イミノ]-3-メチル-4-オキソ-1,3-チアザナン-6-カルボキサミド
- (2Z)-N-(2-メチルフェニル)-2-[(4-メトキシフェニル)イミノ]-3-メチル-4-オキソ-1,3-チアザナン-6-カルボキサミド
独自性: (2Z)-N-(2-フルオロフェニル)-2-[(4-メトキシフェニル)イミノ]-3-メチル-4-オキソ-1,3-チアザナン-6-カルボキサミドの独自性は、フルオロフェニル基の存在にあります。フルオロフェニル基は、その化学的および生物学的特性に大きな影響を与える可能性があります。フッ素原子は、化合物の安定性、親油性、生物学的標的との相互作用能力を高めることができ、異なる置換基を持つアナログとは異なるものになります。
類似化合物との比較
- (2Z)-N-(2-chlorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-N-(2-bromophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-N-(2-methylphenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
Uniqueness: The uniqueness of (2Z)-N-(2-fluorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.
特性
分子式 |
C19H18FN3O3S |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-2-(4-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H18FN3O3S/c1-23-17(24)11-16(18(25)22-15-6-4-3-5-14(15)20)27-19(23)21-12-7-9-13(26-2)10-8-12/h3-10,16H,11H2,1-2H3,(H,22,25) |
InChIキー |
PQNQEUSJHZHSAV-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![nicotinaldehyde [4-[(2R)-2-pyridin-2-ylpiperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11077806.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11077807.png)
![11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077815.png)
![11-(4-isopropylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077818.png)

![5-(2-methyl-4-nitrophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11077828.png)
![methyl 11-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11077832.png)

![6-(1H-imidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11077837.png)
![2,2'-[(2,5-Dimethylfuran-3,4-diyl)bis(carbonylimino)]bis(3-phenylpropanoic acid) (non-preferred name)](/img/structure/B11077842.png)
![2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11077843.png)
![(4Z)-4-{[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11077846.png)
![Ethyl 4-[(2-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B11077853.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenyl)carbonyl]carbamate](/img/structure/B11077865.png)
